Tropifexor

FXR Agonist Binding Affinity Potency

Tropifexor (LJN452) is a non-bile acid, high-affinity FXR agonist (EC50 0.2 nM) with >10,000-fold selectivity over TGR5, enabling precise dissection of FXR-specific pathways with minimal off-target interference. Unlike steroidal or bile acid-derived FXR agonists, its distinct chemical class and clinical tolerability profile (lower pruritus/dyslipidemia risk) ensure reproducibility and serve as a benchmark for next-generation FXR agonist development. Choose Tropifexor for studies requiring sustained ALT/hepatic fat reduction (up to 48 weeks) and validated PK data for formulation optimization.

Molecular Formula C29H25F4N3O5S
Molecular Weight 603.6 g/mol
Cat. No. B8748030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropifexor
Molecular FormulaC29H25F4N3O5S
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F
InChIInChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)
InChIKeyVYLOOGHLKSNNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropifexor (LJN452): A Non-Bile Acid FXR Agonist for Cholestatic and Metabolic Liver Disease Research


Tropifexor (LJN452) is a non-bile acid, high-affinity farnesoid X receptor (FXR) agonist [1]. It functions as a transcriptional regulator of bile acid metabolism and liver homeostasis, distinguishing it from steroidal, bile acid-derived FXR agonists [1]. Tropifexor has been advanced into Phase 2 clinical development for conditions such as primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH) [2].

The Risk of Generic Substitution: Critical Differences in Potency, Selectivity, and Side-Effect Profile Among FXR Agonists


Tropifexor cannot be generically substituted with other FXR agonists due to its distinct chemical class (non-bile acid vs. bile acid-derived [1]), its exceptionally high potency (sub-nanomolar EC50 [2]), and a unique selectivity profile that is linked to a different clinical safety and tolerability signature, particularly concerning pruritus and lipid modulation [3]. These differences directly impact experimental reproducibility and clinical trial design.

Quantitative Differentiation of Tropifexor: A Head-to-Head Evidence Guide


FXR Binding Potency: Sub-Nanomolar Affinity vs. Other Clinical-Stage Agonists

Tropifexor demonstrates superior in vitro potency at the FXR target compared to all other major clinical-stage agonists. Its EC50 of 0.2 nM [1] is >35-fold more potent than Cilofexor (EC50 7-43 nM) [2], >20-fold more potent than MET409 (EC50 16 nM) , and >150-fold more potent than Obeticholic Acid (EC50 99 nM) [3]. This indicates a higher target engagement at lower concentrations.

FXR Agonist Binding Affinity Potency Drug Discovery

Cholestasis Marker Reduction: GGT Lowering in Primary Biliary Cholangitis vs. Cilofexor and Placebo

In a 28-day Phase 2 trial in PBC patients, Tropifexor (30-150 µg) reduced serum gamma-glutamyl transferase (GGT) by 26-72% from baseline [1]. This compares to a 47.7% reduction with Cilofexor (100 mg) over 12 weeks [2]. While cross-trial comparisons are limited, Tropifexor's effect was rapid (by Day 28) and highly significant versus placebo (p<0.001) [1].

Primary Biliary Cholangitis Cholestasis GGT Clinical Trial

NASH Efficacy: Hepatic Fat Fraction and ALT Reduction in the FLIGHT-FXR Trial vs. EDP-305

In the FLIGHT-FXR Phase 2a/b trial for NASH, Tropifexor (140 µg) led to a 31.6 U/L reduction in ALT and a 4.9% absolute reduction in hepatic fat fraction (HFF) by MRI-PDFF at Week 48 [1]. For comparison, EDP-305 (2.5 mg) achieved a 7.1% absolute reduction in liver fat at Week 12, which was not sustained [2]. Tropifexor's effects on ALT and HFF were sustained up to 48 weeks [1].

NASH Hepatic Fat Fraction ALT MRI-PDFF

FXR Selectivity: >10,000-fold Selectivity Over TGR5 and Minimal Lipid Impact vs. OCA

Tropifexor exhibits >10,000-fold selectivity for FXR over the related bile acid receptor TGR5 (activity >10 µM) . This high selectivity is structurally linked to a reduced incidence of pruritus in some studies [1] and is associated with a neutral effect on plasma lipids, unlike Obeticholic Acid (OCA), which is known to adversely affect lipid profiles (e.g., increasing LDL-C) [2]. In a healthy volunteer study, Tropifexor showed no changes in serum lipids versus placebo [3].

Selectivity TGR5 Pruritus Lipid Profile Off-Target Effects

Formulation Performance: Overcoming Food Effect and Enhancing Bioavailability

A lipid-based prototype final market image (pFMI) formulation of Tropifexor eliminated the food effect and improved bioavailability compared to the clinical service form (CSF). The geometric mean ratio for Cmax (pFMI/CSF) was 2.0, and for AUC was 1.5, indicating substantially higher exposure [1]. Crucially, the pFMI formulation showed no food effect (geometric mean ratios for Cmax and AUC were both 1.0), whereas the CSF was subject to food-dependent absorption [1].

Pharmacokinetics Bioavailability Formulation Food Effect Cmax AUC

Evidence-Backed Research and Development Applications for Tropifexor


High-Precision FXR Agonism in Primary Cell and In Vivo Models

Tropifexor's sub-nanomolar potency (EC50 0.2 nM) [1] and >10,000-fold selectivity over TGR5 make it an ideal reagent for studies requiring precise, high-affinity FXR activation with minimal off-target interference. This is particularly valuable in experiments designed to dissect FXR-specific pathways from TGR5-mediated effects, such as in the study of bile acid homeostasis, inflammation, and lipid metabolism.

Translational Research in NASH and PBC Focusing on Sustained Efficacy and Tolerability

Researchers investigating chronic liver diseases like NASH and PBC can leverage Tropifexor's demonstrated ability to sustain reductions in ALT and hepatic fat for up to 48 weeks [2], alongside a favorable selectivity profile that may translate to lower rates of pruritus and dyslipidemia [3]. This compound serves as a critical benchmark for evaluating next-generation FXR agonists and for designing combination therapy trials aimed at achieving durable histological improvement.

Formulation and Pharmacokinetic Studies with a Food-Effect Insensitive Compound

For drug development programs, Tropifexor's prototype final market image (pFMI) formulation provides a validated case study in overcoming food-dependent pharmacokinetic variability [4]. The availability of quantitative bioavailability data (Cmax GMR of 2.0, AUC GMR of 1.5 vs. CSF) [4] supports its use as a positive control or comparator in pharmacokinetic modeling, formulation optimization, and bioequivalence studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropifexor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.